molecular formula C16H16N2S4 B1587536 Dimethyldiphenylthioperoxydicarbamic acid CAS No. 53880-86-7

Dimethyldiphenylthioperoxydicarbamic acid

Cat. No.: B1587536
CAS No.: 53880-86-7
M. Wt: 364.6 g/mol
InChI Key: DKIOSBCZGFSSFK-UHFFFAOYSA-N
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Description

Dimethyldiphenylthioperoxydicarbamic acid is an organic compound with the molecular formula C16H16N2S4. It is known for its unique structure, which includes sulfur atoms and a thioperoxydicarbamic acid moiety. This compound is often used in various chemical and industrial applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyldiphenylthioperoxydicarbamic acid typically involves the reaction of dimethyldiphenylthiuram disulfide with other reagents under controlled conditions. One common method includes the use of thiuram disulfide and carbon disulfide in the presence of a base, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyldiphenylthioperoxydicarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioperoxydicarbamic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyldiphenylthioperoxydicarbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyldiphenylthioperoxydicarbamic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved include the disruption of cellular processes through the formation of reactive sulfur species, which can lead to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyldiphenylthioperoxydicarbamic acid include:

  • Dimethyldiphenylthiuram disulfide
  • Thioperoxydicarbonic diamide
  • Diphenylthiocarbazone

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of sulfur atoms and the thioperoxydicarbamic acid moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4-methylphenyl)carbamothioylsulfanyl N-(4-methylphenyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S4/c1-11-3-7-13(8-4-11)17-15(19)21-22-16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIOSBCZGFSSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)SSC(=S)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068888
Record name Dimethyldiphenylthiuram disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53880-86-7
Record name Thioperoxydicarbonic diamide (((H2N)C(S))2S2), dimethyldiphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053880867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), dimethyldiphenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyldiphenylthiuram disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyldiphenylthioperoxydicarbamic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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